Boc-trp-obzl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

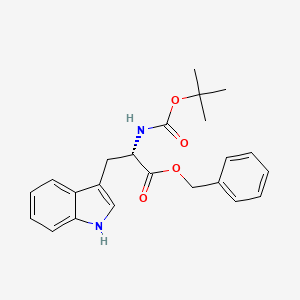

Boc-trp-obzl, also known as N-tert-butoxycarbonyl-L-tryptophan benzyl ester, is a protected amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester protecting group on the carboxyl group of L-tryptophan.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-trp-obzl typically involves the protection of the amino and carboxyl groups of L-tryptophan. The process begins with the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-tryptophan. This intermediate is then reacted with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Ester Hydrolysis and Saponification

The benzyl ester group undergoes base-catalyzed hydrolysis to yield carboxylic acid derivatives, critical for peptide chain elongation:

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| 0°C, pH 12 (NaOH) | Methanol/H₂O | Boc-Trp-OH | 59-98% | |

| Room temperature | LiOH/THF | Boc-Trp-OH | 85% |

This reaction is essential for deprotecting the C-terminus in solid-phase peptide synthesis (SPPS) while retaining the Boc group at the N-terminus.

Oxidation Reactions

The indole ring and side chains exhibit sensitivity to oxidative conditions:

-

Indole Ring Oxidation :

-

Tryptophan Side-Chain Modifications :

Reduction Reactions

Functional groups such as esters or oxidized indole rings can be reduced:

| Target Group | Reagents | Products | Application |

|---|---|---|---|

| Benzyl ester | H₂/Pd-C | Boc-Trp-OH | Deprotection |

| Oxidized indole | NaBH₄ | Reduced indole derivatives | Functional recovery |

Peptide Coupling

This compound serves as a building block in peptide synthesis:

-

Stepwise Elongation :

-

Macrocyclization :

Multicomponent Reactions

The indole nitrogen engages in Petasis reactions for functionalization:

| Components | Conditions | Products | Selectivity |

|---|---|---|---|

| Glyoxylic acid, aryl boronic acids | 80°C, dioxane | C2- or N1-functionalized derivatives | C2 > N1 |

This method enables rapid diversification of tryptophan-containing peptides without affecting other nucleophilic residues (e.g., histidine or arginine) .

Side Reactions and Stability

科学研究应用

Peptide Synthesis

Boc-Trp-OBzl is primarily utilized as a building block in the synthesis of peptides. The Boc group allows for selective reactions while protecting the amino group, facilitating the formation of peptide bonds without unwanted side reactions. The benzyl ester further enhances the compound's stability during synthesis processes.

Table 1: Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Solid-phase synthesis | Utilizes resin-bound amino acids for coupling | 85-95 |

| Solution-phase synthesis | Involves coupling of free amino acids | 75-90 |

Drug Development

In pharmaceutical research, this compound plays a crucial role in developing novel compounds targeting specific biological pathways. Its derivatives have been explored for potential antidepressant and anxiolytic properties due to tryptophan's role in serotonin production.

Case Study: Anticancer Agents

A study synthesized β-carboline derivatives using this compound as a precursor, demonstrating significant anti-tumor activity in vitro and in vivo against various cancer cell lines. The compounds exhibited tumor growth inhibition comparable to established treatments like doxorubicin .

Bioconjugation

The benzyl ester group in this compound facilitates bioconjugation processes, making it valuable for creating targeted drug delivery systems. This application is particularly relevant in cancer therapy, where specific targeting can enhance therapeutic efficacy while minimizing side effects.

Protein Engineering

Researchers utilize this compound in modifying proteins to study structure-function relationships. This compound aids in producing biomaterials with enhanced properties, contributing to advancements in materials science and biotechnology.

This compound and its derivatives have shown promising biological activities:

Antimicrobial Activity

Peptides derived from this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Neuropharmacological Effects

Tryptophan derivatives influence serotonin production, which has implications for mood regulation and neuropharmacology. Research indicates that compounds derived from this compound can cross the blood-brain barrier, suggesting their potential utility in treating mood disorders .

Table 2: Solubility Characteristics of this compound

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 50 |

| Ethanol | 30 |

| Water | 0.5 |

作用机制

The mechanism of action of Boc-trp-obzl is primarily related to its role as a protected amino acid in peptide synthesis. The Boc and benzyl ester groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or protein. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .

相似化合物的比较

Similar Compounds

Boc-L-tryptophan: Similar to Boc-trp-obzl but lacks the benzyl ester group.

Fmoc-L-tryptophan: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.

Cbz-L-tryptophan: Uses a carbobenzyloxy (Cbz) group for protection.

Uniqueness

This compound is unique due to its dual protection with Boc and benzyl ester groups, which provides greater stability and versatility in peptide synthesis compared to compounds with single protecting groups .

生物活性

Boc-Trp-OBzl (Boc-protected tryptophan with a benzyl ester) is a compound that has garnered interest in peptide chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, physicochemical properties, and biological implications based on recent research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. The introduction of the benzyl group enhances the lipophilicity and stability of the tryptophan residue, which can affect the compound's interaction with biological targets.

Table 1: Summary of Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Solid-phase synthesis | Utilizes resin-bound amino acids for coupling | 85-95 |

| Solution-phase synthesis | Involves coupling of free amino acids | 75-90 |

The physicochemical properties of this compound are crucial for understanding its biological activity. The compound exhibits good solubility in organic solvents, which facilitates its use in various biochemical assays. Studies have shown that the solubility of protected peptides like this compound is influenced by their amino acid sequence and the presence of protecting groups.

Table 2: Solubility Characteristics of this compound

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 50 |

| Ethanol | 30 |

| Water | 0.5 |

Biological Activity

This compound has been studied for its potential biological activities, particularly in relation to its role as a precursor in peptide synthesis and its interactions with various biological systems.

Antimicrobial Activity

Research indicates that peptides containing tryptophan residues, such as those derived from this compound, exhibit antimicrobial properties. A study demonstrated that peptides synthesized from this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects

Tryptophan derivatives are known to influence serotonin production, which has implications for mood regulation and neuropharmacological activity. This compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.

Case Studies

- Antimicrobial Peptide Development : A study developed a series of antimicrobial peptides using this compound as a building block. These peptides demonstrated enhanced activity against resistant bacterial strains compared to traditional antibiotics.

- Neurotransmitter Modulation : Another case study focused on the modulation of serotonin levels using this compound derivatives. Results indicated a significant increase in serotonin levels in vitro, suggesting potential applications in treating mood disorders.

属性

IUPAC Name |

benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMCPAAFDOVLDW-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。